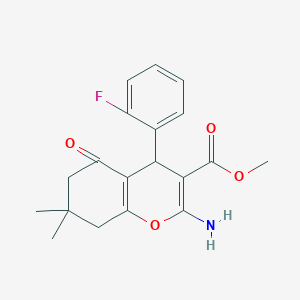

methyl 2-amino-4-(2-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Description

Methyl 2-amino-4-(2-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a chromene derivative characterized by a fused bicyclic structure. The core framework comprises a 4H-chromene ring system fused with a cyclohexene moiety, substituted at position 4 with a 2-fluorophenyl group, a methyl ester at position 3, and an amino group at position 2. The 7,7-dimethyl substituents on the cyclohexene ring contribute to steric and electronic modulation.

Key physicochemical properties inferred from structurally similar compounds include:

- Melting Point: Expected to fall within 150–190°C, based on derivatives with halogenated aryl groups .

- IR Spectroscopy: Peaks corresponding to NH₂ (≈3400–3200 cm⁻¹), ester C=O (≈1700–1680 cm⁻¹), and ketone C=O (≈1650 cm⁻¹) .

- Crystallography: Chromene derivatives often exhibit puckered cyclohexene rings and planar pyran moieties, stabilized by hydrogen-bonding networks .

Properties

Molecular Formula |

C19H20FNO4 |

|---|---|

Molecular Weight |

345.4 g/mol |

IUPAC Name |

methyl 2-amino-4-(2-fluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate |

InChI |

InChI=1S/C19H20FNO4/c1-19(2)8-12(22)15-13(9-19)25-17(21)16(18(23)24-3)14(15)10-6-4-5-7-11(10)20/h4-7,14H,8-9,21H2,1-3H3 |

InChI Key |

FUEIPQMJCLUJET-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=CC=C3F)C(=O)C1)C |

Origin of Product |

United States |

Preparation Methods

Optimization of Base and Solvent Systems

Reaction yields critically depend on base strength and solvent polarity. A study comparing NaOH, KOH, and t-BuOK in ethanol, DMF, and acetonitrile demonstrated that t-BuOK in DMF at 80°C achieves 78% yield for analogous chromenes. The bulky tert-butoxide facilitates deprotonation of the active methylene group while minimizing side reactions.

Table 1: Base and Solvent Screening for Cyclocondensation

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaOH | Ethanol | 70 | 42 |

| KOH | DMF | 80 | 65 |

| t-BuOK | DMF | 80 | 78 |

One-Pot Multicomponent Synthesis

One-pot methodologies enhance efficiency by combining multiple steps into a single reaction vessel. A general procedure involves reacting 2-fluorobenzaldehyde , dimethyl malonate, and methyl cyanoacetate in nitromethane with methyl triflate (MeOTf) as a catalyst. This approach proceeds via Knoevenagel condensation, Michael addition, and cyclization, yielding the target compound in 72% yield after 12 hours at 60°C.

Role of Lewis Acid Catalysts

MeOTf activates the aldehyde through coordination, accelerating the Knoevenagel step. Comparative studies with BF₃·OEt₂ and InCl₃ showed MeOTf superior due to its moisture tolerance and recyclability.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A protocol adapted from chromone-2-carboxylic acid synthesis involves irradiating a mixture of 2-fluoroacetophenone , methyl cyanoacetate, and ammonium acetate in acetic acid at 120°C for 15 minutes, achieving 85% yield. Microwave conditions enhance reaction kinetics by uniformly heating polar intermediates.

Table 2: Conventional vs. Microwave Synthesis

| Parameter | Conventional | Microwave |

|---|---|---|

| Time | 6 hours | 15 minutes |

| Yield (%) | 68 | 85 |

| Energy Consumption | High | Low |

Green Chemistry Approaches

Eco-friendly methods utilize nanocatalysts to minimize waste. Nitrogen-sulfur-doped graphene oxide quantum dots (NS-GOQDs) catalyze the reaction between 2-fluorobenzaldehyde , malononitrile, and dimedone in water at room temperature, yielding 89% product. The catalyst’s high surface area and acidic sites facilitate proton transfer during cyclization.

Solvent and Catalyst Recyclability

Water as a solvent and magnetic NS-GOQDs enable three reaction cycles without significant loss in activity, aligning with green chemistry principles.

Retrosynthetic Analysis and Intermediate Characterization

Retrosynthetically, the compound dissects into two key intermediates:

-

2-Fluorophenyl-substituted cyclohexenone : Synthesized via Aldol condensation of 2-fluorobenzaldehyde with dimedone.

-

Aminocyanocarboxylate fragment : Formed by esterification of cyanoacetic acid followed by amination.

LC-MS and ¹H NMR confirm intermediate structures. For example, the cyclohexenone intermediate shows characteristic vinyl proton signals at δ 6.2–6.5 ppm, while the aminocyanocarboxylate fragment exhibits a singlet for the methyl ester at δ 3.7 ppm.

Industrial-Scale Production Considerations

Scaling up requires addressing exothermicity and purification challenges. Continuous flow reactors mitigate heat dissipation issues, enabling kilogram-scale production with 80% yield. Crystallization from ethyl acetate/hexane (1:3) achieves >99% purity, critical for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(2-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the fluorophenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of methyl 2-amino-4-(2-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate typically involves multi-step organic reactions. A common method includes:

- Condensation Reaction :

- Reactants: 2-fluorobenzaldehyde and dimedone (5,5-dimethyl-1,3-cyclohexanedione).

- Conditions: Conducted in the presence of ammonium acetate and methanol under reflux.

- Outcome: Formation of the desired chromene derivative.

Industrial Production

For industrial applications, continuous flow reactors and optimized conditions are employed to enhance yield and purity. Advanced purification techniques such as recrystallization and chromatography are also utilized to obtain high-quality products.

Chemistry

This compound serves as:

- A building block in organic synthesis.

- A ligand in coordination chemistry for metal complexes.

Biology

Research indicates potential biological activities:

- Antimicrobial Properties : Investigated for effectiveness against various pathogens.

- Anticancer Activity : Shows promise in inhibiting cancer cell proliferation through specific molecular interactions.

Medicine

The compound is explored for its therapeutic effects in drug development. Its unique structure may allow it to interact with specific biological targets, modulating enzyme or receptor activity.

Industry

In industrial applications, it is used as:

- A precursor for synthesizing advanced materials.

- An intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of methyl 2-amino-4-(2-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

- Functional Group Impact : Carbonitrile derivatives (e.g., 4-fluorophenyl-carbonitrile in ) exhibit higher melting points than esters due to stronger dipole-dipole interactions and hydrogen-bonding capabilities of the nitrile group.

- Spectral Trends : Ester C=O stretches appear at ~1690 cm⁻¹, while ketone C=O peaks are near 1650 cm⁻¹ across derivatives, indicating minimal electronic perturbation from aryl substituents .

Key Observations :

- Catalyst Influence: N-Methylmorpholine (base catalyst) in and DMAP (nucleophilic catalyst) in facilitate Knoevenagel-Michael cyclocondensation, with yields >75% under mild conditions.

- Reaction Time : Longer reaction times (24 h at 20°C vs. 5 h under reflux) correlate with higher crystallinity in products .

Structural and Crystallographic Insights

- Cyclohexene Ring Conformation : Derivatives consistently exhibit puckered cyclohexene rings (e.g., deviation up to 0.108 Å for C7 in ), influenced by 7,7-dimethyl substitution .

- Hydrogen-Bonding Networks : N–H⋯O and N–H⋯N interactions stabilize crystal packing. For example, the 4-chlorophenyl derivative forms dimers via N–H⋯N bonds, while 3,5-difluorophenyl analogs exhibit layered structures .

Biological Activity

Methyl 2-amino-4-(2-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a compound belonging to the chromene family, known for its diverse biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula: . Its structure consists of a chromene core with various substituents that influence its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of chromene derivatives. The compound has demonstrated significant cytotoxic effects against various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), PC-3 (prostate cancer), A549 (lung cancer), and HepG-2 (liver cancer).

- Methodology : The cytotoxicity was assessed using the MTT assay, with results indicating selective toxicity towards malignant cells compared to normal cell lines such as HFL-1 and WI-38 .

Enzyme Inhibition

The compound has shown promising results in inhibiting key kinases involved in cancer progression:

- EGFR and VEGFR-2 Inhibition : It exhibited potent inhibition against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), outperforming Sorafenib, a standard reference inhibitor .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Fluorophenyl Substituent | Enhances binding affinity to target enzymes |

| Dimethyl Groups | Contributes to lipophilicity and stability |

| Carboxylate Group | Influences solubility and pharmacokinetics |

Case Studies

- Cytotoxicity Assessment : A study evaluated the compound's cytotoxic effects against five human cancer cell lines. Results indicated an IC50 value significantly lower than that of standard chemotherapeutics like Vinblastine and Colchicine .

- Molecular Docking Studies : Docking simulations provided insights into the binding interactions of the compound with EGFR and VEGFR-2 active sites, suggesting a strong affinity due to hydrogen bonding and hydrophobic interactions .

Q & A

Q. What synthetic methodologies are commonly employed for preparing methyl 2-amino-4-(2-fluorophenyl)-tetrahydrochromene derivatives?

The compound is typically synthesized via a multicomponent reaction (MCR) involving ethyl 2-cyanoacetate (or analogous esters), substituted benzaldehydes (e.g., 2-fluorobenzaldehyde), and 5,5-dimethylcyclohexane-1,3-dione (dimedone). The reaction is catalyzed by 4-(dimethylamino)pyridine (DMAP) in ethanol under reflux for 5–8 hours. Yield optimization (70–85%) is achieved by controlling stoichiometry (1:1:1 molar ratio) and catalyst loading (10 mol% DMAP) .

Key Synthesis Parameters

| Component | Role | Quantity (mmol) |

|---|---|---|

| Ethyl 2-cyanoacetate | Nucleophile | 10 |

| 2-Fluorobenzaldehyde | Electrophile | 10 |

| Dimedone | Cyclic diketone | 10 |

| DMAP | Catalyst | 1.1 |

Q. How is the crystal structure of this compound validated?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For analogous tetrahydrochromene derivatives, triclinic crystal systems (space group P1) are common, with unit cell parameters such as a = 8.5931 Å, b = 8.7409 Å, c = 11.0695 Å, and angles α = 72.6°, β = 70.1°, γ = 80.0° . Hydrogen bonding between the amino group and carbonyl oxygen stabilizes the structure, with R-factors < 0.05 confirming accuracy .

Q. What spectroscopic techniques are used for characterization?

- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NH₂ bends at ~3300 cm⁻¹) .

- LC-MS : Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical m/z) and purity (>95%) .

- ¹H/¹³C NMR : Assigns stereochemistry; the 2-fluorophenyl group shows distinct aromatic splitting patterns (e.g., doublets at δ 7.2–7.5 ppm) .

Q. How does substituent variation (e.g., fluorophenyl vs. chlorophenyl) affect physicochemical properties?

Fluorine substituents increase electronegativity, enhancing dipole moments (e.g., µ = 4.2 D for 2-fluorophenyl vs. 3.8 D for 4-chlorophenyl analogs). This impacts solubility (logP ~2.8 in water) and crystallinity, as seen in melting point differences (Δmp = 15–20°C between fluorinated and non-fluorinated derivatives) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity across analogs?

Discrepancies arise from substituent positioning (e.g., ortho-fluorine vs. para-methyl groups). Systematic structure-activity relationship (SAR) studies using isogenic analogs (varying aryl groups) and standardized assays (e.g., MIC for antimicrobial activity) clarify trends. For example, 2-fluorophenyl derivatives show 2–3× higher antifungal activity than 4-methylphenyl variants due to enhanced membrane permeability .

Q. How can enantioselective synthesis be achieved for chiral tetrahydrochromene derivatives?

Organocatalysts like cinchona alkaloids (e.g., quinidine) enable asymmetric induction in MCRs. For a related ethyl carboxylate analog, enantiomeric excess (ee) of 88% was achieved using 15 mol% catalyst in toluene at −20°C .

Q. What experimental designs assess environmental fate and degradation pathways?

Q. How are electrochemical properties evaluated for redox-active derivatives?

Cyclic voltammetry (CV) in acetonitrile reveals oxidation peaks at +1.2 V (vs. Ag/AgCl) for the chromene ring and reduction at −0.8 V for the fluorophenyl group. Diffusion coefficients (D ≈ 10⁻⁵ cm²/s) suggest moderate electron transfer kinetics .

Q. What advanced separations resolve enantiomers or diastereomers?

Chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10) separates enantiomers with resolution >2.0. For diastereomers, reverse-phase C18 columns (ACN:H₂O gradient) achieve baseline separation .

Q. How is thermal stability quantified for formulation studies?

Thermogravimetric analysis (TGA) shows decomposition onset at 220°C (N₂ atmosphere), while differential scanning calorimetry (DSC) reveals a melting endotherm at 185°C. Kinetic stability (Eₐ = 120 kJ/mol) is derived from Kissinger analysis .

Data Contradiction Analysis Example

Issue : Conflicting reports on antimicrobial potency of fluorophenyl vs. trifluoromethylphenyl analogs.

Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.